molecular formula C18H20Cl2N2O3 B2630768 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea CAS No. 1396873-88-3

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

Cat. No.: B2630768
CAS No.: 1396873-88-3
M. Wt: 383.27
InChI Key: BDPJZVUPMQVFCH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with an appropriate isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the phenyl rings.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea: shares similarities with other urea derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3/c1-18(24,10-12-3-6-14(25-2)7-4-12)11-21-17(23)22-13-5-8-15(19)16(20)9-13/h3-9,24H,10-11H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPJZVUPMQVFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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